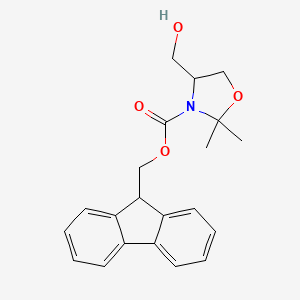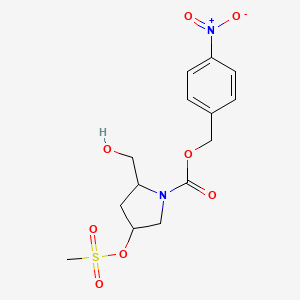
(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound features a pyrrolidine ring substituted with a hydroxymethyl group, a methylsulfonyloxy group, and a carboxylate ester linked to a 4-nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl and methylsulfonyloxy groups. The final step involves esterification with 4-nitrophenylmethanol. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure environmental sustainability.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The methylsulfonyloxy group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitrophenyl group can facilitate binding to specific molecular targets, while the pyrrolidine ring provides structural rigidity and specificity.
類似化合物との比較
Similar Compounds
(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
(4-Nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate: Similar structure with different substituents on the pyrrolidine ring.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple scientific disciplines.
特性
IUPAC Name |
(4-nitrophenyl)methyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8S/c1-25(21,22)24-13-6-12(8-17)15(7-13)14(18)23-9-10-2-4-11(5-3-10)16(19)20/h2-5,12-13,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJXAWBFJHWZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
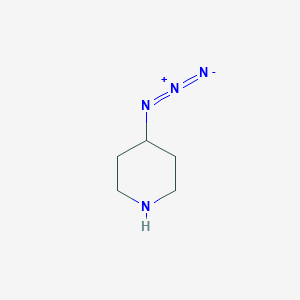


![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
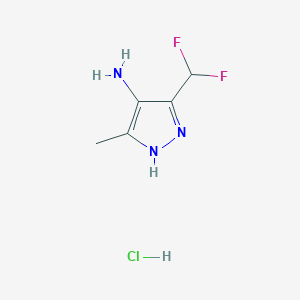
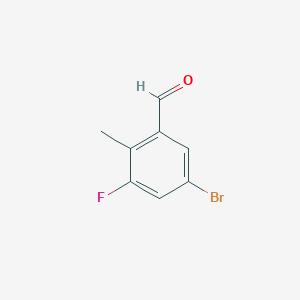
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
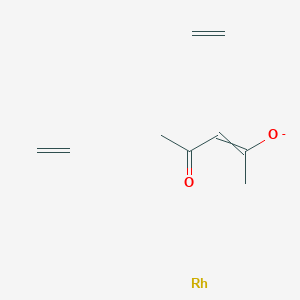
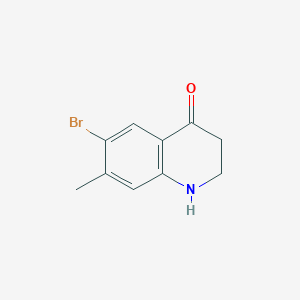
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
